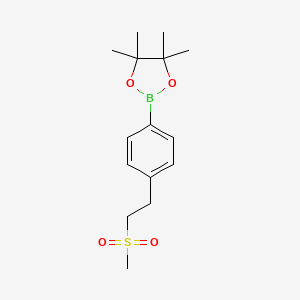

4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained attention due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with a phenyl group containing a methylsulfonyl ethyl side chain. The compound’s stability and reactivity make it valuable in various chemical transformations and applications.

Properties

Molecular Formula |

C15H23BO4S |

|---|---|

Molecular Weight |

310.2 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(2-methylsulfonylethyl)phenyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H23BO4S/c1-14(2)15(3,4)20-16(19-14)13-8-6-12(7-9-13)10-11-21(5,17)18/h6-9H,10-11H2,1-5H3 |

InChI Key |

DDGUSHAORIWAGD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the reaction of a suitable boronic acid derivative with a phenyl compound containing the desired substituents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the dioxaborolane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can modify the substituents on the phenyl ring or the dioxaborolane ring itself.

Substitution: The compound can participate in substitution reactions, where the boron atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound’s reactivity makes it useful in the development of probes and sensors for detecting biological molecules.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane exerts its effects involves interactions with specific molecular targets. The boron atom within the dioxaborolane ring can form reversible covalent bonds with various functional groups, allowing the compound to act as a catalyst or inhibitor in different chemical and biological processes. The pathways involved may include enzyme inhibition, signal transduction, and other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A boric acid derivative obtained by a two-step substitution reaction.

tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: An intermediate of 1H-indazole derivatives synthesized by two substitution reactions.

Uniqueness

4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane is unique due to its specific substituents and the presence of a methylsulfonyl ethyl side chain. This structural feature imparts distinct reactivity and stability, making it valuable in various applications compared to other similar compounds.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane (CAS No. 1068599-72-3) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial properties and potential therapeutic applications.

- Molecular Formula : C14H21BO4S

- Molecular Weight : 296.195 g/mol

- Structure : The compound features a dioxaborolane ring structure with a methylsulfonyl ethyl substituent, which may influence its interaction with biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds in the dioxaborolane class. These compounds are particularly noted for their efficacy against resistant bacterial strains. The following table summarizes relevant findings:

The compound's mechanism of action is hypothesized to involve the inhibition of essential bacterial enzymes like PBPs and β-lactamases.

Case Studies

- Antimicrobial Screening : In a recent study examining various dioxaborolanes, including the target compound, it was found to exhibit moderate antibacterial activity against several Gram-negative bacteria. The study emphasized the need for further structural modifications to enhance potency and selectivity against resistant strains .

- Synergistic Effects : Another investigation explored the combination of this compound with existing antibiotics. Results indicated that certain combinations could restore efficacy against resistant bacterial strains by enhancing membrane permeability and inhibiting efflux pumps .

The proposed mechanisms by which 4,4,5,5-Tetramethyl-2-(4-(2-(methylsulfonyl)ethyl)phenyl)-1,3,2-dioxaborolane exerts its biological activity include:

- Inhibition of β-lactamases : This compound may inhibit enzymes that confer resistance to β-lactam antibiotics.

- Disruption of Cell Wall Synthesis : By targeting PBPs involved in cell wall synthesis, it may lead to bacterial cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.